(S)-1,3-dibenzylpiperazine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the conditions required for the reaction (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Activity
1,4-Dibenzylpiperazine derivatives have shown promising in vitro cytostatic activity against various human cancer cells. A study isolated compounds from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative, which displayed significant growth inhibitory activity, especially Compound 2, exhibiting cytostatic effects without inducing apoptosis in certain cancer cell lines (Eamvijarn et al., 2012). Additionally, sulfurated diketopiperazines, including derivatives of dibenzylpiperazine, isolated from Trichoderma virens, showed inhibitory activity against marine-derived organisms (Shi et al., 2018).
Antiproliferative Effects
Piperazine derivatives, including (S)-1,3-dibenzylpiperazine-2,5-dione, were tested for their antiproliferative effects and erythroid differentiation potential against K-562 human chronic myelogenous leukemia. Some derivatives exhibited significant inhibition of cell proliferation, indicating potential therapeutic applications (Saab et al., 2013).
Enzyme Inhibition
Sulfonamides incorporating piperazine bioisosteres, including (R) 4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide, were designed and tested as inhibitors for human Carbonic Anhydrase isoforms. The study aimed to derive structure-activity relationships for designing isoform-selective compounds, indicating the role of these compounds in therapeutic interventions (Chiaramonte et al., 2019).
Molecular Synthesis and Oxidation Studies
The oxidation behavior of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine, was studied in the context of RuO4-mediated oxidation. The research provides insights into the reaction outcomes and proposes mechanisms involving the formation of iminium cations and cyclic enamines, highlighting the compound's role in chemical synthesis and the study of oxidation mechanisms (Petride et al., 2006).
Application in Nonlinear-Optical Activity
Mixed-ligand dithiolene complexes based on 1,4-dibenzylpiperazine derivatives have been synthesized, showing redox-active properties and significant molecular second-order nonlinear-optical activity. These findings suggest applications in materials science, especially in developing advanced optical materials (Espa et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-1,3-dibenzylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDRRBUHVZNKU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445472 | |
Record name | (S)-1,3-dibenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204327-96-8 | |
Record name | (S)-1,3-dibenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: It is possible. Structure-activity relationships (SAR) play a crucial role in drug discovery. While (S)-1,3-dibenzylpiperazine-2,5-dione itself wasn't tested in this study [], the fact that other piperazine derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) demonstrated antiproliferative activity suggests that modifications to the this compound-2,5-dione structure could potentially yield similar results.
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